molecular formula C16H16O2 B1323938 2-Ethyl-3'-methoxybenzophenone CAS No. 750633-65-9

2-Ethyl-3'-methoxybenzophenone

Cat. No.: B1323938
CAS No.: 750633-65-9
M. Wt: 240.3 g/mol
InChI Key: SGSJZZGKQUWEAZ-UHFFFAOYSA-N
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Description

2-Ethyl-3’-methoxybenzophenone is an organic compound with the chemical formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of an ethyl group at the 2-position and a methoxy group at the 3’-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3’-methoxybenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For instance, the reaction between 2-ethylbenzoyl chloride and 3-methoxytoluene under these conditions can yield 2-Ethyl-3’-methoxybenzophenone .

Industrial Production Methods

Industrial production of 2-Ethyl-3’-methoxybenzophenone typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of UV filters, fragrances, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Ethyl-3’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a UV filter by absorbing ultraviolet radiation and preventing it from reaching the skin or other sensitive materials. This protective effect is due to the ability of the benzophenone core to absorb and dissipate UV energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3’-methoxybenzophenone is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and physical properties. These substituents can enhance its solubility, stability, and potential biological activities compared to other benzophenone derivatives .

Properties

IUPAC Name

(2-ethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)16(17)13-8-6-9-14(11-13)18-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJZZGKQUWEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641476
Record name (2-Ethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-65-9
Record name (2-Ethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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